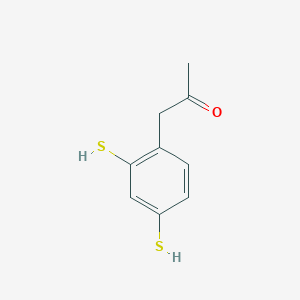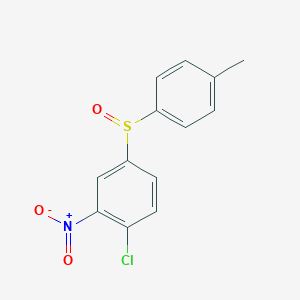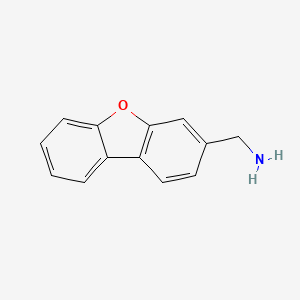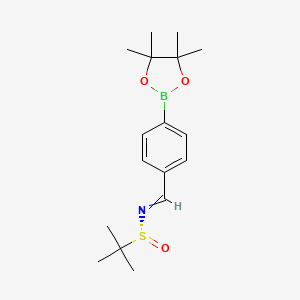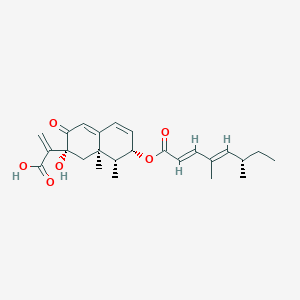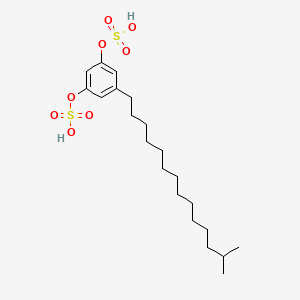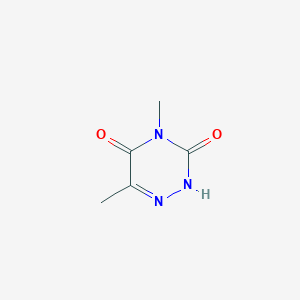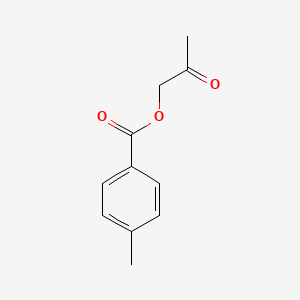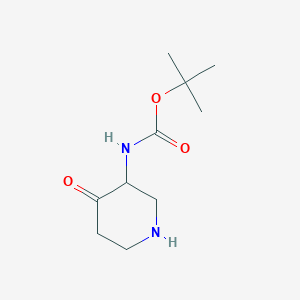
tert-butyl N-(4-oxopiperidin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(4-oxopiperidin-3-yl)carbamate: is a chemical compound with the molecular formula C10H18N2O3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-oxopiperidin-3-yl)carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(4-oxopiperidin-3-yl)carbamate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: This compound can be reduced to form different reduced forms, depending on the reagents and conditions used.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms .
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-(4-oxopiperidin-3-yl)carbamate is used as a building block for more complex molecules. It is often employed in the synthesis of pharmaceuticals and other biologically active compounds .
Biology and Medicine: This compound has applications in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways. It is used in the synthesis of inhibitors and other therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties make it valuable in the manufacture of specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-(4-oxopiperidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
- tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
- tert-butyl N-[2-(4-oxopiperidin-1-yl)ethyl]carbamate
- tert-butyl 4-oxopiperidine-1-carboxylate
Uniqueness: tert-Butyl N-(4-oxopiperidin-3-yl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C10H18N2O3 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
tert-butyl N-(4-oxopiperidin-3-yl)carbamate |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-6-11-5-4-8(7)13/h7,11H,4-6H2,1-3H3,(H,12,14) |
InChI Key |
FPHNNNLHSKPHJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


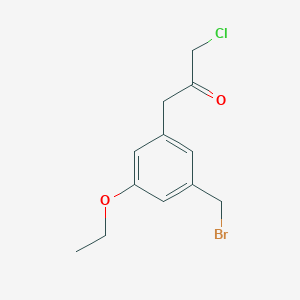
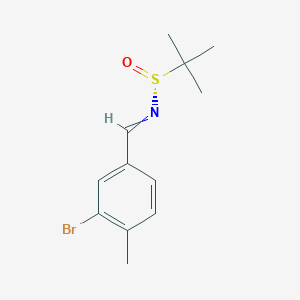
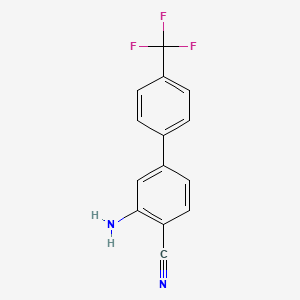
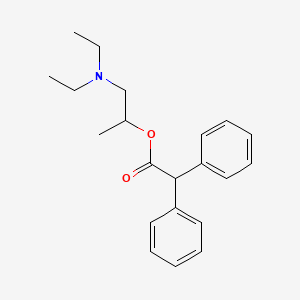
![[(1R,2S,5R,8R,9R,10S,11R,12R,13S,14R,15R,16R)-11-acetyloxy-7-ethyl-2,12,14-trihydroxy-5-methyl-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-12-yl]methyl benzoate](/img/structure/B14076898.png)
